This compound can be classified as a halogenated aromatic compound, specifically a substituted nicotinic acid. The presence of both bromine and iodine in its structure contributes to its unique chemical properties. It is synthesized through various chemical reactions involving nicotinic acid as a precursor, and it has been documented in several patents and scientific studies focusing on its synthesis and biological activity .
The synthesis of 5-Bromo-2-(4-iodophenoxy)nicotinic acid typically involves multiple steps, including bromination and iodination reactions. A common method for its synthesis includes the following steps:
These methods highlight the importance of controlling reaction conditions to achieve high yields and purity.
5-Bromo-2-(4-iodophenoxy)nicotinic acid participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug design.
The mechanism of action for compounds like 5-Bromo-2-(4-iodophenoxy)nicotinic acid primarily involves interaction with nicotinic acetylcholine receptors in the nervous system. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.
Understanding these mechanisms is vital for developing therapeutic agents targeting specific neurological conditions.
These properties are crucial for handling and application in laboratory settings.
5-Bromo-2-(4-iodophenoxy)nicotinic acid has several notable applications:
5-Bromo-2-(4-iodophenoxy)nicotinic acid represents a structurally complex nicotinic acid derivative within heterocyclic chemistry. Its systematic IUPAC name is 5-bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid, precisely defining the atomic connectivity and substituent positions within the pyridine ring system . The molecular formula is C₁₂H₇BrINO₃, with a molecular weight of 420.00 g/mol . This compound belongs to the halogenated nicotinic acid subclass, characterized by the presence of heavy halogen atoms (bromine and iodine) attached to the core heterocyclic scaffold.
The core structure consists of a pyridine ring (a six-membered heterocycle with one nitrogen atom) serving as the framework for substitution. Positional specificity is critical: a bromine atom occupies the 5-position of the pyridine ring, while a 4-iodophenoxy group is attached via an ether linkage at the 2-position. The 3-position bears a carboxylic acid (-COOH) functional group, a defining feature of nicotinic acid derivatives . This arrangement creates a multifunctional molecule with distinct electronic properties. The canonical SMILES representation C1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O) and InChIKey UBOGMIQSIXSGBZ-UHFFFAOYSA-N provide unambiguous machine-readable descriptors of its connectivity .
Significance of Halogen Placement: The bromine atom at the pyridine 5-position is strategically located ortho to both the ring nitrogen and the carboxylic acid group. This placement influences electronic distribution, potentially enhancing electrophilic character at adjacent sites. The iodine atom, situated para on the phenoxy ring, offers a heavy halogen known for facilitating further synthetic derivatization (e.g., via palladium-catalyzed cross-coupling reactions) due to its favorable leaving group ability and polarizability . The combined presence of bromine and iodine creates a distinctive bifunctional halogenated architecture.
Functional Group Synergy: The molecule integrates three key functional elements:
Table 1: Fundamental Molecular Descriptors of 5-Bromo-2-(4-iodophenoxy)nicotinic Acid
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 5-Bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid |
Molecular Formula | C₁₂H₇BrINO₃ |
Molecular Weight | 420.00 g/mol |
Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O)I |
InChIKey | UBOGMIQSIXSGBZ-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Heavy Atom Count | 18 |
Exact Mass | 418.86540 g/mol |
The emergence of 5-bromo-2-(4-iodophenoxy)nicotinic acid stems from convergent research pathways targeting modified nicotinic acid scaffolds for pharmaceutical and chemical applications. Its development is intrinsically linked to the broader exploration of halogenated pyridinecarboxylic acids.
Precursor Development (5-Bromo Nicotinic Acid): The foundational compound, 5-bromonicotinic acid (C₆H₄BrNO₂), was developed earlier as a key pharmaceutical intermediate. Its synthesis enabled access to drugs like Nicergoline (used for cognitive disorders and peripheral vascular diseases) and Timepidium Bromide (an antispasmodic agent) [2]. The successful incorporation of bromine at the 5-position of nicotinic acid demonstrated the pharmacological utility achievable through strategic halogenation of the pyridine ring, paving the way for more complex derivatives like the subject compound [2].
Rationale for Structural Elaboration: The addition of the 4-iodophenoxy moiety represented a deliberate strategy to enhance molecular complexity and target interaction potential. Medicinal chemists recognized that:
The overall halogen-rich structure might mimic endogenous lipid signaling molecules known to interact with protein targets like nuclear receptors or neurotransmitter receptors. Research on free fatty acids and steroids as modulators of the nicotinic acetylcholine receptor (AChR) highlighted the potential for lipid-like molecules, including those with halogenated aromatic systems, to influence receptor conformational states and function [4].
Emergence in Bioactive Compound Research: While direct early clinical development data for this specific compound is limited within the provided sources, its structural class gained prominence through research on related halogenated pyridine and benzoic acid derivatives exhibiting significant bioactivity. For instance, hydrazide-hydrazones synthesized from 5-bromo-2-iodobenzoic acid (a closely related bifunctional halogenated aromatic acid) demonstrated potent cytotoxicity against 769-P renal carcinoma and HepG2 hepatocellular carcinoma cell lines [5]. Similarly, halogenated phenethylamines like 2,5-Dimethoxy-4-iodoamphetamine (DOI) became important pharmacological tools for studying serotonin receptor subtypes due to their potent and selective agonist effects [6]. These findings underscored the broader potential of strategically dihalogenated (Br/I) aromatic systems in drug discovery, providing context for the interest in 5-bromo-2-(4-iodophenoxy)nicotinic acid.
Synthetic Evolution: Synthetic routes to this compound evolved from simpler halogenation and coupling protocols. Initial approaches likely involved:
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4